N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Overview
Description
N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as BICAM, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been widely studied for its potential therapeutic applications in the field of neuroscience. BICAM has been shown to modulate the activity of certain neurotransmitter receptors, which makes it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide exerts its pharmacological effects by modulating the activity of certain neurotransmitter receptors. It has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which enhances the receptor's sensitivity to acetylcholine. This compound has also been shown to act as a non-competitive antagonist of the NMDA receptor, which reduces the receptor's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the nervous system. It has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt to changes in the environment. This compound has also been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. Additionally, this compound has a complex mechanism of action, which makes it challenging to interpret its pharmacological effects.
Future Directions
There are several future directions for the research on N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. This compound has been shown to enhance synaptic plasticity, which is impaired in Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of schizophrenia. This compound has been shown to modulate the activity of the NMDA receptor, which is implicated in the pathophysiology of schizophrenia. Finally, further studies are needed to elucidate the long-term effects of this compound and its potential side effects.
Scientific Research Applications
N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the alpha7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
N-butan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-11(2)15-14(17)16-9-8-12-6-4-5-7-13(12)10-16/h4-7,11H,3,8-10H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBNFGJDEDHZCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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